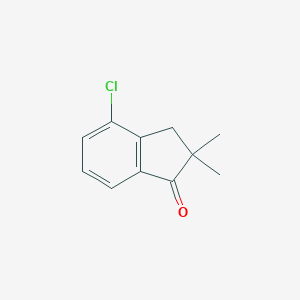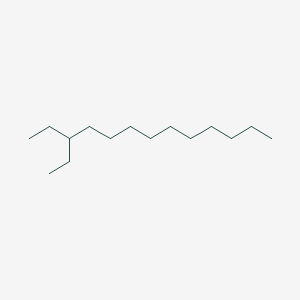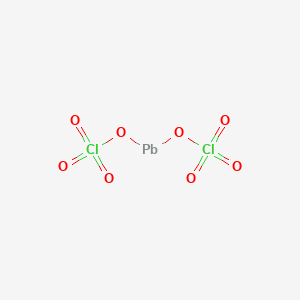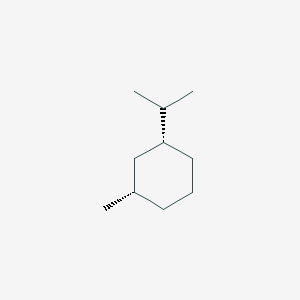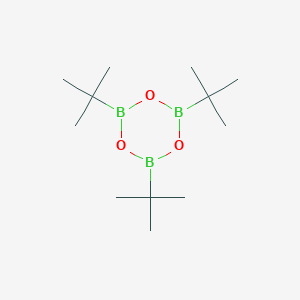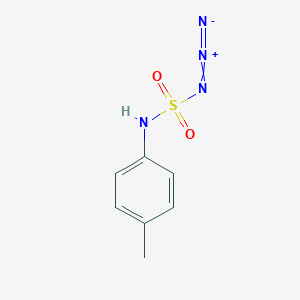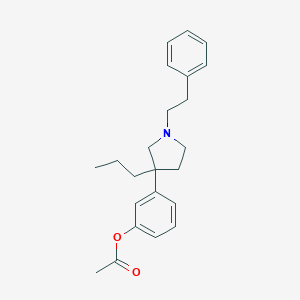
Dysprosium monophosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium phosphide is an inorganic compound composed of dysprosium and phosphorus, with the chemical formula DyP. It is known for its semiconductor properties and is used in high-power, high-frequency applications, including laser diodes .
Méthodes De Préparation
Dysprosium phosphide can be synthesized through the reaction of dysprosium and phosphorus at high temperatures. The reaction is as follows: [ 4 \text{Dy} + \text{P}_4 \rightarrow 4 \text{DyP} ] This method involves heating the reactants to a high temperature to facilitate the formation of dysprosium phosphide crystals .
Analyse Des Réactions Chimiques
Dysprosium phosphide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, dysprosium phosphide can form dysprosium oxide and phosphorus oxides.
Reduction: Dysprosium phosphide can be reduced to its elemental forms under specific conditions.
Substitution: It can participate in substitution reactions where phosphorus atoms are replaced by other elements or groups.
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dysprosium phosphide has several scientific research applications:
Semiconductors: It is used in high-power, high-frequency semiconductor devices.
Laser Diodes: Dysprosium phosphide is utilized in the production of laser diodes, which are essential in various optical applications.
Magnetic Materials: It is also studied for its magnetic properties and potential use in magnetic materials.
Mécanisme D'action
The mechanism by which dysprosium phosphide exerts its effects is primarily related to its semiconductor properties. It has a NaCl crystal structure, with dysprosium in a +3 oxidation state. The compound has a band gap of 1.15 eV and exhibits specific electrical and optical properties that make it suitable for high-frequency applications .
Comparaison Avec Des Composés Similaires
Dysprosium phosphide can be compared with other similar compounds such as:
- Dysprosium nitride (DyN)
- Dysprosium arsenide (DyAs)
- Dysprosium antimonide (DySb)
- Dysprosium bismuthide (DyBi)
These compounds share similar properties but differ in their specific applications and chemical behaviors. For instance, dysprosium arsenide is also used in semiconductor applications but has different electrical properties compared to dysprosium phosphide .
Dysprosium phosphide stands out due to its unique combination of electrical and optical properties, making it particularly valuable in high-frequency and high-power applications.
Propriétés
Numéro CAS |
12019-91-9 |
|---|---|
Formule moléculaire |
DyP |
Poids moléculaire |
193.47 g/mol |
Nom IUPAC |
phosphanylidynedysprosium |
InChI |
InChI=1S/Dy.P |
Clé InChI |
NAUXLTDHJZDBHT-UHFFFAOYSA-N |
SMILES |
P#[Dy] |
SMILES canonique |
P#[Dy] |
| 12019-91-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


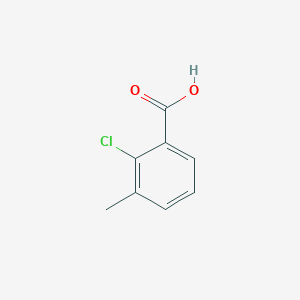
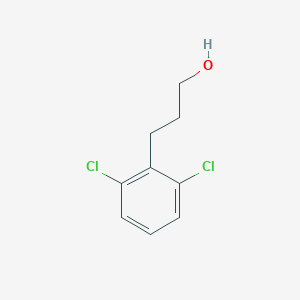
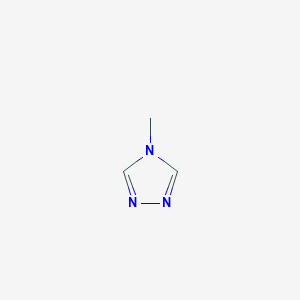
![11-Methylbenzo[a]carbazole](/img/structure/B84985.png)
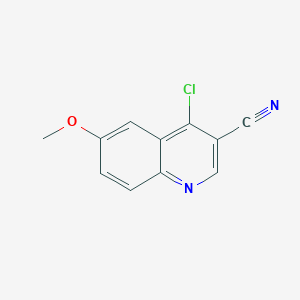
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
